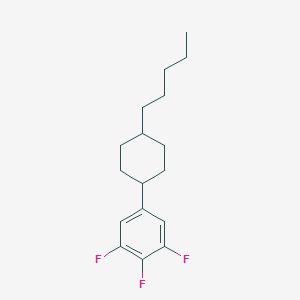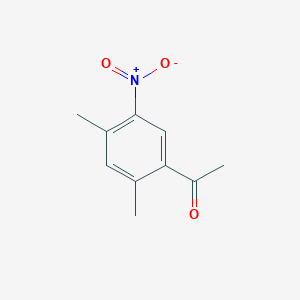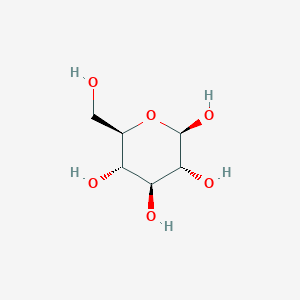
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene: is a fluorinated aromatic compound with the molecular formula C23H33F3 . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a pentylcyclohexyl group, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene can be synthesized through a multi-step process involving the introduction of fluorine atoms and the cyclohexyl group to the benzene ring. The synthesis typically involves:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like or under controlled conditions.
Cyclohexylation: Attachment of the pentylcyclohexyl group through a Friedel-Crafts alkylation reaction using as a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: for efficient mixing and heat transfer.
Purification steps: such as distillation and recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like or can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups to the benzene ring using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), Halogenating agents (Br2/FeBr3)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Nitro compounds, Halogenated compounds
科学的研究の応用
1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways in various applications. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The pentylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards target molecules.
類似化合物との比較
- 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene
- 1,2,3-Trifluoro-5-(4-ethylcyclohexyl)benzene
- 1,2,3-Trifluoro-5-(4-methylcyclohexyl)benzene
Comparison: 1,2,3-Trifluoro-5-(trans-4-pentylcyclohexyl)benzene is unique due to its specific combination of fluorine atoms and the pentylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced reactivity, compared to similar compounds with shorter alkyl chains. The longer pentyl group also affects the compound’s solubility and interaction with other molecules, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
1,2,3-trifluoro-5-(4-pentylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15(18)17(20)16(19)11-14/h10-13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXPWEXVHHTJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569635 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131819-22-2 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














